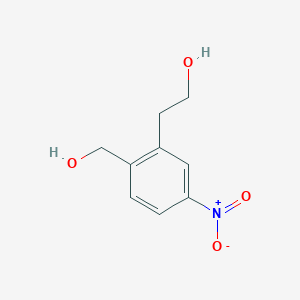

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBKBPXOVQYFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278146 | |

| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186390-74-9 | |

| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186390-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)-5-nitrobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2-methyl-5-nitrobenzoic acid, and proceeds through a three-step sequence involving bromination, cyclization to a nitroisocoumarin intermediate, and subsequent reduction to the target diol. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through the following three key transformations:

-

Bromination of 2-methyl-5-nitrobenzoic acid: The synthesis begins with the selective benzylic bromination of 2-methyl-5-nitrobenzoic acid to yield 2-(bromomethyl)-5-nitrobenzoic acid.

-

Intramolecular Cyclization to 7-Nitroisocoumarin: The resulting 2-(bromomethyl)-5-nitrobenzoic acid undergoes an intramolecular cyclization to form the key intermediate, 7-nitroisocoumarin.

-

Reduction of 7-Nitroisocoumarin: The final step involves the reduction of the lactone functionality of 7-nitroisocoumarin to afford the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic Acid

Reaction Scheme:

Caption: Bromination of 2-methyl-5-nitrobenzoic acid.

Procedure:

A mixture of 2-methyl-5-nitrobenzoic acid, N-bromosuccinimide (NBS) (1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to afford 2-(bromomethyl)-5-nitrobenzoic acid.

Step 2: Synthesis of 7-Nitroisocoumarin

Reaction Scheme:

Caption: Intramolecular cyclization to form 7-nitroisocoumarin.

Procedure:

2-(Bromomethyl)-5-nitrobenzoic acid is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A mild base, for example, sodium bicarbonate, is added to the solution, and the mixture is stirred at room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Once the reaction is complete, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 7-nitroisocoumarin is then purified by column chromatography.

Step 3: Synthesis of this compound

Reaction Scheme:

Caption: Reduction of 7-nitroisocoumarin to the target diol.

Procedure:

To a solution of 7-nitroisocoumarin in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of a weak acid (e.g., dilute HCl) until the effervescence ceases. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. Please note that the values are based on typical yields and characterization data for analogous reactions and may vary depending on the specific experimental conditions.

Table 1: Synthesis of 2-(Bromomethyl)-5-nitrobenzoic Acid

| Parameter | Value |

| Starting Material | 2-Methyl-5-nitrobenzoic acid |

| Key Reagents | N-Bromosuccinimide, Benzoyl peroxide |

| Solvent | Carbon tetrachloride |

| Reaction Temperature | Reflux |

| Typical Yield | 80-90% |

| Melting Point | - |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | Aromatic protons, CH₂Br protons, COOH proton |

| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, CH₂Br carbon, COOH carbon |

| IR (KBr, cm⁻¹) | C=O (acid), C-Br, NO₂ stretches |

Table 2: Synthesis of 7-Nitroisocoumarin

| Parameter | Value |

| Starting Material | 2-(Bromomethyl)-5-nitrobenzoic acid |

| Key Reagents | Sodium bicarbonate |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | Room temperature |

| Typical Yield | 70-80% |

| Melting Point | - |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | Aromatic protons, CH₂ protons |

| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, CH₂ carbon, C=O (lactone) carbon |

| IR (KBr, cm⁻¹) | C=O (lactone), NO₂ stretches |

Table 3: Synthesis of this compound

| Parameter | Value |

| Starting Material | 7-Nitroisocoumarin |

| Key Reagents | Sodium borohydride |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 85-95%[1] |

| Melting Point | - |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | Aromatic protons, CH₂OH protons, CH₂CH₂OH protons, OH protons |

| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, CH₂OH carbon, CH₂CH₂OH carbon |

| IR (KBr, cm⁻¹) | OH, NO₂ stretches |

| Mass Spec (m/z) | [M]+ |

Note: Specific spectroscopic data for the intermediates and the final product would need to be acquired upon synthesis and purification. The provided descriptions are based on the expected chemical structures.

Conclusion

This technical guide outlines a robust and logical synthetic route to this compound. The described three-step sequence, starting from readily available materials, provides a clear pathway for the preparation of this valuable chemical intermediate. The detailed protocols and tabulated data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient production and further exploration of this compound and its derivatives.

References

An In-depth Technical Guide on 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

This technical guide provides a comprehensive overview of the known chemical properties of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, aimed at researchers, scientists, and professionals in drug development. This document collates available data on its chemical characteristics, synthesis, and potential biological activities, while also highlighting areas where information is currently unavailable.

Core Chemical Properties

This compound, with the CAS number 186390-74-9, is a solid organic compound. Limited information is available regarding its physical and chemical properties. The table below summarizes the key known quantitative data.

| Property | Value | Source |

| CAS Number | 186390-74-9 | N/A |

| Molecular Formula | C₉H₁₁NO₄ | N/A |

| Molecular Weight | 197.19 g/mol | N/A |

| Melting Point | 79-81 °C | N/A |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Appearance | Solid | N/A |

Synthesis and Experimental Protocols

General Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol Derivatives via Reduction of Isocoumarins

A potential synthetic route involves the reduction of a corresponding 3-substituted isocoumarin.[1]

Experimental Protocol:

-

Reaction Setup: A solution of the starting 3-substituted isocoumarin is prepared in methanol.

-

Reduction: An excess of sodium borohydride is added to the methanolic solution.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (9:1) as the mobile phase.[1]

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product.

-

Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired 2-(2-(hydroxymethyl)phenyl)ethanol derivative.

It is important to note that this is a general procedure and would require optimization for the synthesis of this compound, including the synthesis of the appropriate nitro-substituted isocoumarin precursor.

Below is a conceptual workflow for this synthesis.

References

In-depth Technical Guide: Properties and Applications of CAS number 186390-74-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of the compound with CAS number 186390-74-9, chemically identified as 2-(2-(hydroxymethyl)-5-nitrophenyl)ethanol. While direct biological activity of this specific compound is not extensively documented in publicly available literature, its pivotal role as a key intermediate in the synthesis of biologically active 6-nitro-1,2,3,4-tetrahydroisoquinoline derivatives positions it as a molecule of significant interest in medicinal chemistry and drug discovery. This guide will detail its physicochemical properties, its application in the synthesis of a notable tetrahydroisoquinoline derivative, and the broader biological significance of this class of compounds, supported by experimental protocols and pathway diagrams.

Chemical and Physical Properties

The compound with CAS number 186390-74-9 is an aromatic nitro compound and a diol. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 186390-74-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Appearance | Refer to supplier specifications |

| Solubility | Refer to supplier specifications |

Data sourced from publicly available chemical supplier information.

Synthetic Applications: A Gateway to Bioactive Tetrahydroisoquinolines

The primary documented utility of this compound lies in its role as a precursor for the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3]

A key transformation involving this starting material is the synthesis of 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline.

Synthesis of 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

The synthesis proceeds via a two-step, one-pot reaction involving the formation of a dimesylate intermediate followed by cyclization with benzylamine.[4]

Experimental Protocol:

-

Step 1: Dimesylate Intermediate Formation

-

A solution of 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol (5.95 g, 30.17 mmol) and triethylamine (10.51 mL, 75.42 mmol) in dry dichloromethane (121 mL) is cooled to 0°C under a nitrogen atmosphere.[4]

-

Methanesulfonyl chloride (5.37 mL, 69.39 mmol) is added dropwise to the solution.[4]

-

The reaction mixture is stirred at 0°C for 30 minutes.[4]

-

The mixture is then washed sequentially with 1M aqueous HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).[4]

-

The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to yield the dimesylate intermediate as a partially crystalline oil.[4]

-

-

Step 2: Cyclization to 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

-

The crude dimesylate intermediate is dissolved in dichloromethane (151 mL) under a nitrogen atmosphere.[4]

-

Benzylamine (16.48 mL, 150.8 mmol) is added to the solution.[4]

-

The resulting mixture is stirred at ambient temperature for 22 hours.[4]

-

The reaction mixture is washed with water (100 mL) and brine (100 mL).[4]

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.[4]

-

The crude product is purified by silica gel chromatography, eluting with EtOAc/heptane (10/90), to afford 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline as a light yellow solid (7.76 g, 96% yield).[4]

-

Synthetic Workflow Diagram:

References

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Structure Elucidation of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the theoretical structure elucidation of the novel compound 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. Due to the absence of published experimental data for this specific molecule, this document provides a comprehensive, predictive analysis of its spectroscopic characteristics. A plausible synthetic route is proposed, and detailed theoretical data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of this and structurally related compounds, offering a foundational framework for future experimental work.

Proposed Synthesis

A viable synthetic pathway for this compound is the reduction of a 5-nitro-substituted isocoumarin precursor. This methodology is adapted from the successful synthesis of related 2-(2-(hydroxymethyl)phenyl)ethanol derivatives.[1] The proposed reaction involves the treatment of 6-nitroisochroman-1-one with a suitable reducing agent, such as sodium borohydride, in an alcoholic solvent. The nitro group is anticipated to remain intact under these conditions.

Experimental Protocol: Proposed Synthesis

-

Precursor Preparation: Synthesize 6-nitroisochroman-1-one (5-nitro-3,4-dihydro-1H-isochromen-1-one) through established nitration methods of isochromanone.

-

Reduction: To a solution of 6-nitroisochroman-1-one (1 equivalent) in methanol at 0 °C, add sodium borohydride (2-4 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons. The presence of the electron-withdrawing nitro group and the two hydroxyl groups will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | Ar-H (H-6) |

| ~8.00 | dd | 1H | Ar-H (H-4) |

| ~7.40 | d | 1H | Ar-H (H-3) |

| ~4.70 | s | 2H | -CH₂OH (benzylic) |

| ~3.90 | t | 2H | -CH₂OH (ethanolic) |

| ~3.00 | t | 2H | Ar-CH₂- |

| ~2.50 | br s | 2H | -OH (x2) |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts will be influenced by the substitution pattern on the aromatic ring and the nature of the aliphatic side chains.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-NO₂ |

| ~142.0 | C-CH₂OH (aromatic) |

| ~135.0 | C-CH₂CH₂OH (aromatic) |

| ~128.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~123.0 | Ar-CH |

| ~63.0 | -CH₂OH (benzylic) |

| ~61.0 | -CH₂OH (ethanolic) |

| ~36.0 | Ar-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, nitro, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl groups) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1530 & 1350 | N-O stretch (nitro group) |

| 1600 & 1475 | C=C stretch (aromatic ring) |

| 1050 | C-O stretch (alcohols) |

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 213 | [M]⁺ (Molecular Ion) |

| 195 | [M - H₂O]⁺ |

| 182 | [M - CH₂OH]⁺ |

| 167 | [M - NO₂]⁺ |

| 136 | [M - CH₂CH₂OH - H]⁺ |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a theoretical framework for the structure elucidation of this compound. While experimental data is not yet available, the predicted spectroscopic information and the proposed synthetic route offer a solid starting point for researchers. The detailed tables and workflow diagram are intended to facilitate the practical synthesis and characterization of this novel compound, which may hold potential for applications in medicinal chemistry and materials science. Future experimental validation is required to confirm the predictions outlined in this document.

References

Technical Guide: Physicochemical Properties of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical characteristics of the organic compound 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. While extensive experimental data for this specific molecule is not widely published, this document compiles the known properties and outlines standard experimental protocols for its characterization based on methodologies applied to analogous compounds.

Core Physical and Chemical Data

The following table summarizes the available identifying and computed properties for this compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 186390-74-9 | Multiple Chemical Suppliers |

| Molecular Formula | C₉H₁₁NO₄ | Multiple Chemical Suppliers |

| Molecular Weight | 197.19 g/mol | Multiple Chemical Suppliers |

| Physical Form | Solid | Multiple Chemical Suppliers |

| Purity | Typically ≥95% (commercial samples) | Commercial Supplier Data |

| InChI | 1S/C9H11NO4/c11-4-3-7-5-9(10(13)14)2-1-8(7)6-12/h1-2,5,11-12H,3-4,6H2 | Sigma-Aldrich |

| InChIKey | SYBKBPXOVQYFFA-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | OCC1=CC(=C(C=C1)--INVALID-LINK--[O-])CCO | Sigma-Aldrich |

| Storage | Sealed in a dry environment at room temperature | Commercial Supplier Data |

Experimental Protocols for Characterization

While specific experimental details for this compound are not published, the following are standard methodologies used for the characterization of similar organic compounds.

Determination of Melting Point

A calibrated digital melting point apparatus would be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To elucidate the chemical structure, ¹H and ¹³C NMR spectra would be acquired. A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts (δ), multiplicity, coupling constants (J), and integration of the signals would be used to confirm the proton and carbon environments within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. A small amount of the solid sample would be analyzed, typically using an attenuated total reflectance (ATR) accessory. Characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic (C-H and C=C) groups would be expected.

Mass Spectrometry (MS)

To confirm the molecular weight and fragmentation pattern, mass spectrometry would be performed. A suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be used to generate the mass spectrum. The molecular ion peak [M]+ or [M+H]+ would be expected to correspond to the calculated molecular weight.

Logical Relationships: A Plausible Synthesis Pathway

While the definitive, published synthesis of this compound could not be located, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential pathway could involve the nitration of a precursor molecule, 2-(2-(hydroxymethyl)phenyl)ethanol. The following diagram illustrates this hypothetical synthesis.

Caption: Hypothetical synthesis pathway for this compound.

A Comprehensive Review of Nitrophenyl Ethanol Derivatives: Synthesis, Properties, and Biological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrophenyl ethanol derivatives represent a class of organic compounds characterized by a phenyl ring substituted with both a nitro group and an ethanol side chain. This structural motif serves as a versatile scaffold in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro group, combined with the reactive hydroxyl functionality of the ethanol chain, makes these compounds valuable intermediates for the synthesis of a wide array of more complex molecules and pharmacologically active agents. This guide provides a comprehensive literature review of their synthesis, physicochemical properties, and diverse biological activities, presenting key data and experimental protocols for laboratory application.

Synthesis of Nitrophenyl Ethanol Derivatives

The primary method for synthesizing β-nitro alcohols, such as 2-nitro-1-phenylethanol, is the Henry Reaction, also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] More recently, biocatalytic methods have been developed to achieve high enantioselectivity.

Key Synthetic Methodologies

1. The Henry (Nitroaldol) Reaction: This reaction is the cornerstone for creating the 1-phenyl-2-nitroethanol backbone. It begins with the deprotonation of a nitroalkane (like nitromethane) by a base to form a nucleophilic nitronate anion.[3] This anion then attacks the carbonyl carbon of a substituted benzaldehyde (e.g., nitrobenzaldehyde). Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[1][3] The choice of base and reaction conditions is crucial, as elimination of water to form nitroalkenes can be a competing side reaction.[2]

2. Enzymatic Synthesis: For chiral applications, enzymatic synthesis offers a powerful route to enantiopure products. Hydroxynitrile lyases (HNLs), for instance, can catalyze the asymmetric synthesis of (R)-β-nitro alcohols. This method provides high enantiomeric excess (>99% ee) under mild reaction conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for the Henry Reaction [1][2][5]

-

An aldehyde (e.g., 4-nitrobenzaldehyde) is dissolved in an appropriate solvent.

-

An equimolar amount or a slight excess of a nitroalkane (e.g., nitromethane) is added to the solution.

-

A catalytic amount of a base (e.g., a polymer-supported base like PS-BEMP or a simple base like sodium hydroxide) is introduced to the mixture.[5]

-

The reaction is stirred at a controlled temperature (e.g., 30°C) for a period ranging from a few hours to 24 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, typically with a dilute acid.

-

The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified, usually by column chromatography, to yield the pure β-nitro alcohol derivative.

Protocol 2: Enzymatic Synthesis of (R)-2-nitro-1-phenylethanol [4]

-

A triple variant of Granulicella tundricola hydroxynitrile lyase (GtHNL-3V) is immobilized on a solid support such as Celite R-633.

-

The reaction is prepared in a 1 mL volume containing 20 mM benzaldehyde and 1 M nitromethane in methyl tert-butyl ether (MTBE) saturated with 100 mM potassium phosphate (KPi) buffer (pH 7.0).

-

The immobilized enzyme is added to the reaction vial.

-

The reaction is shaken vigorously (e.g., 1200 rpm) at a controlled temperature of 30°C for 24 hours.

-

The reaction progress and yield are monitored by analyzing samples of the reaction mixture.

-

This batch system has been shown to produce (R)-2-nitro-1-phenylethanol with a yield of 82% and an enantiomeric excess of >99%.[4]

Physicochemical Properties

The position of the nitro group on the phenyl ring significantly influences the physical and chemical properties of nitrophenyl ethanol derivatives. The following table summarizes the properties of several common isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) |

| 2-Nitro-1-phenylethanol | 15990-45-1 | C₈H₉NO₃ | 167.16 | 1.254 | 317.2 @ 760 mmHg |

| 1-(2-Nitrophenyl)ethanol | 3205-25-2 | C₈H₉NO₃ | 167.16 | 1.24 | 107 @ 1 mmHg |

| 1-(3-Nitrophenyl)ethanol | 5400-78-2 | C₈H₉NO₃ | 167.16 | N/A | N/A |

| 1-(4-Nitrophenyl)ethanol | 6531-13-1 | C₈H₉NO₃ | 167.16 | N/A | N/A |

Data sourced from Molbase and Sigma-Aldrich.

Biological Activities and Applications

Nitrophenyl ethanol derivatives exhibit a broad spectrum of pharmacological activities, making them subjects of interest in drug discovery. Their utility ranges from intermediates in the synthesis of complex drugs to active agents themselves, targeting a variety of biological pathways.

References

An In-depth Technical Guide to 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and potential characteristics of the niche chemical compound, 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. Due to the limited availability of direct research on this specific molecule, this paper infers a likely synthetic pathway based on established organic chemistry principles and analogous transformations. This guide will detail a proposed synthetic route, including experimental protocols and necessary characterization methods. Furthermore, it will touch upon the potential significance of this compound in the broader context of medicinal chemistry and drug development, drawing parallels with structurally related molecules.

Introduction

This compound is a multifaceted organic molecule characterized by a benzene ring substituted with a nitro group, a hydroxymethyl group, and a hydroxyethyl group. The presence of these distinct functional groups suggests a potential for diverse chemical reactivity and a range of possible biological interactions. The nitroaromatic moiety is a common feature in various pharmacologically active compounds, often contributing to their mechanism of action through redox processes. The dual alcohol functionalities present opportunities for further chemical modification and could play a role in the molecule's solubility and interaction with biological targets.

Despite its interesting structural features, a thorough review of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, historical development, and specific biological activities of this compound. The compound is commercially available from some suppliers, indicating its synthesis is feasible, yet it appears to be an understudied molecule in the public domain. This guide aims to bridge this knowledge gap by proposing a viable synthetic route and outlining the necessary experimental procedures to encourage further investigation into its properties and potential applications.

Proposed Synthesis

A plausible and efficient synthetic route to this compound can be envisioned through a two-step process starting from a substituted isocoumarin. This approach is analogous to the synthesis of the non-nitrated counterpart, 2-(2-(hydroxymethyl)phenyl)ethanol, which has been successfully prepared via the reduction of isocoumarin.[1]

The proposed pathway involves:

-

Nitration of a suitable isocoumarin precursor to introduce the nitro group at the desired position on the aromatic ring, yielding 5-nitroisocoumarin.

-

Reduction of the lactone and the nitro group of 5-nitroisocoumarin to afford the target molecule, this compound.

Step 1: Synthesis of 5-Nitroisocoumarin

The synthesis of nitro-substituted coumarins and isocoumarins is a well-established transformation in organic chemistry. The nitration of the parent isocoumarin can be achieved using standard nitrating agents.

Experimental Protocol:

-

Materials: Isocoumarin, fuming nitric acid, concentrated sulfuric acid, ice, distilled water, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add isocoumarin to the cooled sulfuric acid while stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the isocoumarin solution, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated 5-nitroisocoumarin is then collected by vacuum filtration, washed with cold distilled water until the washings are neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Step 2: Reduction of 5-Nitroisocoumarin

The reduction of the lactone ring of the isocoumarin and the nitro group can be accomplished using a strong reducing agent like sodium borohydride, often in the presence of a catalyst to facilitate the reduction of the nitro group. The reduction of isocoumarins with sodium borohydride to yield the corresponding diol is a known transformation.[1] While sodium borohydride alone is generally not sufficient to reduce an aromatic nitro group, its reducing power can be enhanced by the addition of transition metal salts.

Experimental Protocol:

-

Materials: 5-Nitroisocoumarin, sodium borohydride, methanol, a suitable transition metal salt (e.g., nickel(II) acetate), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 5-nitroisocoumarin in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of the transition metal salt to the solution.

-

Cool the mixture in an ice bath and add sodium borohydride portion-wise, controlling the rate of addition to manage the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Characterization Data (Predicted)

As no specific analytical data for this compound has been found in the literature, the following table summarizes the expected and analogous data for characterization.

| Analytical Technique | Expected Observations |

| Appearance | Pale yellow solid |

| Melting Point (°C) | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (δ 7.5-8.5 ppm), CH₂-OH (δ 4.5-5.0 ppm), Ar-CH₂- (δ 2.8-3.2 ppm), CH₂-OH (δ 3.8-4.2 ppm) |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons (δ 120-150 ppm), C-NO₂ (δ ~140-150 ppm), CH₂-OH (δ ~60-65 ppm), Ar-CH₂- (δ ~35-40 ppm), CH₂-OH (δ ~60-65 ppm) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ corresponding to the molecular weight of C₉H₁₁NO₄ (197.19 g/mol ) |

| Infrared (IR) (KBr, cm⁻¹) | O-H stretch (~3400-3200), C-H stretch (aromatic and aliphatic, ~3100-2800), N-O stretch (asymmetric and symmetric, ~1530 and ~1350), C-O stretch (~1050) |

Potential Biological Significance and Future Directions

While no biological activities have been explicitly reported for this compound, the presence of the nitroaromatic functional group is noteworthy. Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[2] The mechanism of action of many nitroaromatic drugs involves their in vivo reduction to reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage.

The phenylethanol scaffold is also of interest. For instance, 2-phenylethanol itself is known to have bacteriostatic properties, and its derivatives are being explored for their effects on cellular membranes.[3] The combination of the nitro group and the phenylethanol backbone in the target molecule makes it a compelling candidate for biological screening.

Future research should focus on:

-

Confirmation of the proposed synthetic route and optimization of reaction conditions to achieve high yields and purity.

-

Thorough characterization of the synthesized compound using modern analytical techniques to confirm its structure.

-

In vitro and in vivo screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modifications to the substituent pattern on the aromatic ring and the side chains.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Logical Relationship of Functional Groups to Potential Activity

Caption: Key functional groups and their potential contributions.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential for applications in medicinal chemistry and drug discovery. This technical guide has outlined a plausible synthetic route, providing detailed, albeit inferred, experimental protocols to facilitate its preparation and further study. While the historical and biological data for this specific compound remain elusive, the structural analogy to known bioactive molecules suggests that it is a worthy candidate for future investigation. The scientific community is encouraged to build upon the foundational information presented herein to unlock the full potential of this and related compounds.

References

"potential research areas for 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol"

As a novel chemical entity, "2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol" presents a largely unexplored landscape for research and development. This technical guide outlines potential research avenues for this compound, targeting researchers, scientists, and professionals in drug development. The proposed research is based on the structural motifs present in the molecule, namely the nitrophenyl and phenylethanol groups, which are found in various biologically active compounds.

Chemical Profile and Synthesis

1.1. Structural and Physicochemical Properties (Predicted)

A fundamental step in evaluating a new chemical entity is to determine its physicochemical properties. These parameters are crucial for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing appropriate formulations.

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 197.19 g/mol | - |

| LogP (octanol-water partition coefficient) | 1.2 - 1.8 | ALOGPS, Molinspiration |

| Water Solubility | Moderate | Based on LogP and polar functional groups |

| pKa (acidic/basic) | Neutral | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 4 | - |

1.2. Proposed Synthetic Pathway

A plausible synthetic route for this compound could start from a commercially available starting material, such as 2-bromo-4-nitro-1-(methoxymethyl)benzene. The following diagram illustrates a potential multi-step synthesis.

Caption: A potential synthetic route for the target compound.

Potential Research Areas in Oncology

The presence of a nitroaromatic group suggests a potential application in oncology, particularly in targeting hypoxic tumors.

2.1. Hypoxia-Activated Prodrug Strategy

Many solid tumors have hypoxic (low oxygen) regions, which are often resistant to conventional therapies. Nitroaromatic compounds can be selectively activated in these regions by nitroreductase enzymes, which are overexpressed under hypoxic conditions. This activation leads to the formation of cytotoxic species that can kill cancer cells.

Methodological & Application

Application Notes and Protocols for 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol as a Photocleavable Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers are instrumental in the fields of chemistry, biology, and medicine, enabling the spatial and temporal control over the release of active molecules using light as an external trigger.[1][2][3][4][5] The ortho-nitrobenzyl (ONB) group is one of the most widely utilized photoremovable protecting groups due to its high photocleavage efficiency with near-UV light and well-established chemistry.[1][6][7] Upon irradiation, typically between 340-365 nm, the ONB moiety undergoes an irreversible intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of a tethered molecule.[1][2][7]

This document provides detailed application notes and protocols for the use of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol as a bifunctional photocleavable linker. This molecule incorporates the core o-nitrobenzyl photochemistry and possesses two hydroxyl groups, allowing for its derivatization and incorporation into various systems for applications such as controlled drug delivery, surface functionalization, and the caging of bioactive molecules.[8][9]

Principle and Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to ultimately yield a 2-nitrosobenzaldehyde or related ketone derivative and release the caged molecule.[1] The general mechanism is depicted below.

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

Quantitative Data for Photocleavable Linkers

The efficiency of photocleavage is determined by factors such as the wavelength of irradiation, the quantum yield (Φ), and the molar attenuation coefficient (ε) of the linker. The table below summarizes key quantitative data for representative o-nitrobenzyl and other common photocleavable linkers to aid in experimental design.

| Linker Class | Derivative Example | λmax (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference |

| o-Nitrobenzyl (ONB) | 1-(2-Nitrophenyl)ethyl phosphate | ~340 | 0.49–0.63 | Aqueous Solution | [7] |

| o-Nitrobenzyl (ONB) | o-Nitrobenzyl ester | 365 | Varies | Various Solvents | [10] |

| Dimethoxy-ONB | 4,5-Dimethoxy-2-nitrobenzyl | ~350 | ~0.1 | Aqueous Solution | [6] |

| Coumarin | 7-Aminocoumarin-4-yl)methyl | ~350-400 | ~0.03 | Methanol | [11] |

| Thioacetal ONB (TNB) | TNB(OH) | 346 | Not specified | Not specified | [3] |

Applications

The bifunctional nature of this compound, featuring two hydroxyl groups, allows for versatile conjugation strategies. One hydroxyl can be used to attach the linker to a carrier (like a nanoparticle, polymer, or surface), while the other can be derivatized to cage a therapeutic agent or bioactive molecule.

Controlled Drug Delivery

This linker can be incorporated into drug delivery systems to enable light-triggered release of therapeutics at a specific site, minimizing off-target effects.[2][5] For example, the linker can be attached to a nanoparticle carrier, and a drug can be conjugated via a carbamate or ester bond. Upon irradiation of the target tissue, the linker cleaves, releasing the active drug.

Caption: Light-triggered drug release from a nanoparticle carrier.

Surface Patterning and Cell Adhesion

The linker can be used to immobilize biomolecules, such as peptides or proteins, onto surfaces in a reversible manner.[9] This allows for the creation of micropatterned surfaces for studying cell behavior. For example, a cell adhesion peptide (like RGD) can be attached to a surface via the photocleavable linker. Cells will adhere to the patterned areas, and upon light exposure, the peptide is cleaved, leading to cell detachment. This provides precise control over cell adhesion in both space and time.[9]

Caged Compounds

Bioactive molecules such as neurotransmitters, nucleotides, or enzymes can be rendered inactive ("caged") by covalent attachment to the photocleavable linker. The activity of these molecules can be restored at a desired moment by a brief pulse of light, enabling the study of complex biological processes with high temporal resolution.[6]

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific molecules and experimental setups. Appropriate personal protective equipment (PPE), including UV-blocking eyewear, should be used during all photocleavage experiments.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Molecule via an Ester Linkage

This protocol describes the esterification of one of the linker's hydroxyl groups with a molecule containing a carboxylic acid, such as a drug or a fluorescent probe.

Materials:

-

This compound (PC Linker)

-

Carboxylic acid-containing molecule (Molecule-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the PC Linker (1 equivalent), Molecule-COOH (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the conjugated product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Photocleavage Assay and Efficiency Determination

This protocol provides a method to determine the optimal irradiation time and efficiency for the cleavage of the PC linker-conjugate.

Materials:

-

PC Linker-Molecule conjugate

-

HPLC-grade solvent (e.g., methanol, acetonitrile, or an aqueous buffer compatible with the conjugate)

-

UV lamp with a specific wavelength output (e.g., 365 nm LED or filtered mercury lamp)[12]

-

UV power meter

-

Quartz cuvettes or UV-transparent microplate

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical standards of the starting material and expected photoproducts

Workflow Diagram:

Caption: Experimental workflow for a photocleavage assay.

Procedure:

-

Sample Preparation: Prepare a stock solution of the PC Linker-Molecule conjugate at a known concentration (e.g., 10-100 μM) in a suitable HPLC-grade solvent. Ensure the solvent is UV-transparent at the irradiation wavelength.[12]

-

Irradiation Setup:

-

Calibrate the output power of the UV lamp at the sample position using a power meter.

-

Place a defined volume of the stock solution into a quartz cuvette. Maintain a constant distance between the lamp and the sample for all experiments.

-

-

Time-Course Irradiation:

-

Take an initial aliquot (t=0) before irradiation.

-

Irradiate the sample for a series of increasing time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes).[12]

-

After each interval, mix the solution and take an aliquot for HPLC analysis. Store samples in the dark and on ice to prevent further reaction.

-

-

HPLC Analysis:

-

Analyze each aliquot by reverse-phase HPLC.

-

Develop an HPLC method that effectively separates the starting material from the released molecule and the nitrosobenzaldehyde byproduct.

-

Monitor the elution profile at two different wavelengths: one corresponding to the λmax of the starting material and another for the released product.[13]

-

-

Data Analysis:

-

Integrate the peak area of the starting material and the released molecule at each time point.

-

Calculate the percentage of cleavage at each time point using the formula: % Cleavage = [Area(product) / (Area(product) + Area(starting material))] * 100

-

Plot the % Cleavage versus irradiation time to determine the cleavage kinetics and the time required for complete or near-complete cleavage.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Cleavage | Insufficient UV exposure time or intensity. | Increase irradiation time or use a more powerful lamp. Quantify lamp output.[12] |

| Mismatch between lamp wavelength and linker absorbance. | Ensure the lamp's emission spectrum overlaps with the linker's absorption spectrum (typically ~340-365 nm for ONB).[12] | |

| Degradation of Released Molecule | Overexposure to UV light. | Determine the minimum exposure time needed for cleavage via a time-course experiment. Use filters to remove shorter, more damaging wavelengths.[12] |

| Inconsistent Results | Fluctuations in lamp output. | Allow the lamp to warm up and stabilize before experiments. Monitor lamp power.[12] |

| Oxygen quenching or side reactions. | Degas the solvent by sparging with nitrogen or argon before irradiation.[12] |

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photocleavage-based Photoresponsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photocleavable linker for the patterning of bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. seas.upenn.edu [seas.upenn.edu]

- 11. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is a key chemical intermediate with potential applications in medicinal chemistry and materials science. The presence of a nitro group, a primary aromatic alcohol, and a primary aliphatic alcohol provides multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. This document outlines a detailed protocol for the chemical synthesis of this compound, starting from the commercially available 2-formyl-5-nitrobenzoic acid.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) | Expected Purity (%) |

| 1 | Selective Aldehyde Reduction | 2-Formyl-5-nitrobenzoic acid | Sodium borohydride (NaBH₄) | Methanol/Water | 2 | 0 - 25 | 90 | >95 (by HPLC) |

| 2 | Carboxylic Acid Reduction | 2-(Hydroxymethyl)-5-nitrobenzoic acid | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | 6 | 25 - 65 | 85 | >98 (by HPLC) |

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-5-nitrobenzoic acid

This procedure details the selective reduction of the aldehyde group of 2-formyl-5-nitrobenzoic acid using sodium borohydride.

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-formyl-5-nitrobenzoic acid (1.95 g, 10 mmol) in a mixture of methanol (50 mL) and water (10 mL).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes. Ensure the temperature of the reaction mixture is maintained below 10 °C during the addition.

-

Reaction: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to stir at room temperature (approximately 25 °C) for 2 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 2-3. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).

-

Drying: Dry the collected solid under vacuum to yield 2-(hydroxymethyl)-5-nitrobenzoic acid as a pale yellow solid.

Step 2: Synthesis of this compound

This procedure describes the reduction of the carboxylic acid group of 2-(hydroxymethyl)-5-nitrobenzoic acid using a borane-tetrahydrofuran complex.

-

Inert Atmosphere: Set up a 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of nitrogen or argon.

-

Dissolution of Intermediate: To the flask, add the dried 2-(hydroxymethyl)-5-nitrobenzoic acid (1.97 g, 10 mmol) and anhydrous tetrahydrofuran (THF) (50 mL). Stir the mixture to dissolve the solid.

-

Addition of Reducing Agent: To the solution, add a 1 M solution of borane-tetrahydrofuran complex in THF (30 mL, 30 mmol) dropwise via a syringe or an addition funnel over 20 minutes at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain it for 6 hours.

-

Monitoring: Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexanes (2:1).

-

Quenching: After the reaction is complete, cool the flask to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL). This will be followed by the dropwise addition of 1 M HCl (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain this compound as a solid.

Mandatory Visualization

Application Notes and Protocols: 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol is a bifunctional aromatic compound with potential applications as an intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a primary alcohol, a benzylic alcohol, and a nitro group, offers multiple points for chemical modification. The nitro group can be readily reduced to an amine, which can then be further functionalized, making this molecule a versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds and other bioactive molecules. While specific blockbuster drugs directly citing this intermediate are not prevalent in publicly available literature, its structural motifs are present in various classes of therapeutic agents. This document provides a comprehensive overview of a potential synthetic route for this compound and its prospective application in pharmaceutical synthesis, based on established chemical principles.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from 2-methyl-4-nitrophenol. This multi-step synthesis involves protection of the phenolic hydroxyl group, oxidation of the methyl group, reduction of the resulting carboxylic acid, and subsequent elaboration of a side chain.

Synthetic Workflow

Caption: Hypothetical multi-step synthesis of the target intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the hypothetical synthesis of the target intermediate.

Step 1: Protection of 2-Methyl-4-nitrophenol

-

To a solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reflux the mixture for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-(benzyloxy)-2-methyl-4-nitrobenzene.

Step 2: Oxidation to Carboxylic Acid

-

Dissolve 1-(benzyloxy)-2-methyl-4-nitrobenzene (1.0 eq) in a mixture of pyridine and water.

-

Heat the solution to 80°C and add potassium permanganate (3.0 eq) portion-wise.

-

Reflux for 8 hours until the purple color disappears.

-

Cool the reaction mixture, filter off the manganese dioxide, and wash with hot water.

-

Acidify the filtrate with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-(benzyloxy)-5-nitrobenzoic acid.

Step 3: Reduction to Benzylic Alcohol

-

Dissolve 2-(benzyloxy)-5-nitrobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Cool the solution to 0°C and add Borane-THF complex (1.5 eq) dropwise.

-

Stir the reaction at room temperature for 6 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure and purify by column chromatography to get (2-(benzyloxy)-5-nitrophenyl)methanol.

Step 4-7: Chain Elongation and Deprotection The subsequent steps would involve oxidation of the benzylic alcohol to an aldehyde, a Wittig reaction to introduce a two-carbon chain, followed by reduction and deprotection to yield the final product, this compound.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 1-(Benzyloxy)-2-methyl-4-nitrobenzene | 2-Methyl-4-nitrophenol | 90-95 | >98 |

| 2 | 2-(Benzyloxy)-5-nitrobenzoic acid | 1-(Benzyloxy)-2-methyl-4-nitrobenzene | 75-80 | >97 |

| 3 | (2-(Benzyloxy)-5-nitrophenyl)methanol | 2-(Benzyloxy)-5-nitrobenzoic acid | 85-90 | >98 |

| 4-7 | This compound | (2-(Benzyloxy)-5-nitrophenyl)methanol | 50-60 (overall) | >99 |

Application in Pharmaceutical Synthesis: A Case Study

The synthesized intermediate can be utilized in the generation of novel heterocyclic scaffolds with potential therapeutic activities. A hypothetical application is the synthesis of a novel class of kinase inhibitors. The rationale is to use the two hydroxyl groups for differential functionalization and the nitro group as a precursor to an amine, which can be acylated or used in cyclization reactions.

Synthetic Workflow for a Hypothetical Kinase Inhibitor

Caption: Hypothetical synthesis of a kinase inhibitor analog.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Analog

Step 1: Selective Protection

-

Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add imidazole (1.2 eq) and tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq).

-

Stir at room temperature for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to get the protected intermediate.

Step 2-6: Further Functionalization The subsequent steps would involve activation of the benzylic alcohol, nucleophilic substitution with a suitable heterocyclic amine, reduction of the nitro group, and a final acylation or cyclization reaction, followed by deprotection to yield the target molecule.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | Protected Intermediate | This compound | 90-95 | >98 |

| 2 | Mesylated Intermediate | Protected Intermediate | 95-99 | >97 |

| 3 | Substituted Intermediate | Mesylated Intermediate | 70-80 | >95 |

| 4 | Amino Intermediate | Substituted Intermediate | 90-95 | >98 |

| 5 | Acylated/Cyclized Product | Amino Intermediate | 80-85 | >97 |

| 6 | Final Kinase Inhibitor Analog | Acylated/Cyclized Product | 85-90 | >99 |

Signaling Pathway Context

While a specific signaling pathway for a hypothetical molecule cannot be detailed, kinase inhibitors, in general, function by blocking the action of one or more protein kinases. Protein kinases are enzymes that add a phosphate group to other proteins, a process called phosphorylation. This process acts as an "on" or "off" switch for many cellular functions, including cell growth, proliferation, and differentiation. In cancer, certain kinases can become overactive, leading to uncontrolled cell growth. By inhibiting these kinases, the signaling pathways that promote cancer cell proliferation can be disrupted.

Caption: General mechanism of a receptor tyrosine kinase inhibitor.

Conclusion

This compound represents a potentially valuable, yet underexplored, intermediate in pharmaceutical synthesis. The presence of multiple, differentially reactive functional groups provides a platform for the creation of diverse molecular architectures. The hypothetical synthetic routes and applications presented here are based on established chemical principles and are intended to serve as a guide for researchers interested in exploring the utility of this compound in drug discovery and development. Further research is warranted to establish concrete synthetic protocols and to fully evaluate the potential of this intermediate in the generation of novel therapeutic agents.

Application Notes and Protocols: Antibacterial Activity of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial potential of 2-(2-(hydroxymethyl)-5-nitrophenyl)ethanol derivatives. The inclusion of a nitro group on the phenyl ring is a key structural feature anticipated to enhance antimicrobial efficacy, a concept supported by the known bioactivity of various nitroaromatic compounds.[1] While direct studies on the specified nitro-derivatives are emerging, the protocols and data presented here are based on established methodologies for analogous compounds, specifically the synthesis and antibacterial evaluation of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives.

Data Presentation: Antibacterial Activity

The antibacterial activity of synthesized compounds is typically evaluated by measuring the zone of inhibition against various bacterial strains. The following table is a representative format for presenting such data, based on studies of similar non-nitrated derivatives.[2] It is anticipated that the nitro-substituted compounds would exhibit significant zones of inhibition.

Table 1: Representative Antibacterial Activity of Phenyl)ethanol Derivatives (Zone of Inhibition in mm)

| Compound | Derivative | Gram-Negative Bacteria | Gram-Positive Bacteria |

| Escherichia coli | Staphylococcus aureus | ||

| 2a | 2-(2-(hydroxymethyl)phenyl)ethanol | 10 mm | 12 mm |

| 2b | 2-(2-(hydroxymethyl)phenyl)-1-phenylethanol | 11 mm | 14 mm |

| 2c | 1-cyclohexyl-2-(2-(hydroxymethyl)phenyl)ethanol | 13 mm | 15 mm |

| Control | Standard Antibiotic (e.g., Ciprofloxacin) | 25 mm | 22 mm |

Note: The data presented is illustrative and based on structurally similar compounds. Actual results for the nitro-derivatives would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the synthesis and antibacterial screening of the title compounds, adapted from established procedures.[2][3]

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the title compounds, leveraging the reduction of a corresponding isocoumarin precursor.

Materials:

-

Substituted 5-nitroisocoumarins

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate

-

Petroleum ether

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the starting 3-substituted-5-nitroisocoumarin in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add an excess of sodium borohydride to the solution in small portions over a period of 30 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether and ethyl acetate (9:1).

-

Upon completion of the reaction (disappearance of the starting material spot), carefully quench the reaction by the slow addition of distilled water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

-

Characterize the final compound using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Protocol 2: Determination of Antibacterial Activity by Agar Well Diffusion Method

This protocol outlines the procedure to assess the antibacterial efficacy of the synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Salmonella typhi) bacterial strains[2]

-

Nutrient agar medium

-

Sterile petri dishes

-

Sterile cork borer

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic solution (positive control)

-

Incubator

Procedure:

-

Prepare nutrient agar plates by pouring the sterilized medium into sterile petri dishes and allowing them to solidify.

-

Prepare a bacterial inoculum by suspending a loopful of a pure bacterial culture in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.

-

Prepare stock solutions of the synthesized compounds in DMSO.

-

Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

-

Add the same volume of a standard antibiotic solution to one well as a positive control and DMSO to another as a negative control.

-

Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Visualizations

Diagram 1: Synthetic Pathway

Caption: Synthetic route to the target compounds.

Diagram 2: Experimental Workflow for Antibacterial Screening

References

Application Notes and Protocols for the Photocleavage of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photocleavable protecting groups are essential tools in chemical biology and drug delivery, enabling spatial and temporal control over the release of bioactive molecules. The ortho-nitrobenzyl (ONB) group is a widely employed photolabile moiety known for its efficient cleavage upon UV irradiation and its chemical stability in the absence of light.[1] This document provides a detailed experimental setup and protocol for the photocleavage of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol, an ONB derivative.

The photocleavage of ortho-nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[2][3] This intermediate subsequently undergoes rearrangement and hydrolysis to release the protected molecule and form a nitrosobenzaldehyde byproduct.[1] Understanding the experimental parameters that govern this process is critical for its successful application in areas such as photolabile prodrugs, tissue engineering, and DNA condensation.[1]

Signaling Pathway and Mechanism

The photocleavage of this compound proceeds through a Norrish Type II reaction mechanism. Upon UV irradiation, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom and the formation of a transient aci-nitro intermediate. This intermediate is key to the subsequent cleavage and release of the protected functional group.

Caption: Photocleavage mechanism of this compound.

Quantitative Data

| Protected Group (Leaving Group) | Wavelength (nm) | Quantum Yield (Φ) | Solvent |

| 1-(2-Nitrophenyl)ethyl phosphate esters | Not specified | 0.49 - 0.63 | Not specified |

| Various from o-nitroveratryl | Not specified | Varies with leaving group | Not specified |

| 2,6-Dinitrobenzyl carbonate | 365 | 0.12 | Not specified |

| o-Nitrobenzyl alcohol derivatives | Not specified | ~ 0.60 | Various |

Experimental Protocols

Protocol 1: General Procedure for Photocleavage in Solution

This protocol outlines a general method for the photolytic deprotection of a substrate in a solution phase.

Materials:

-

This compound derivative

-

Solvent (e.g., acetonitrile/water mixture, buffer solution)

-

Quartz reaction vessel or cuvette

-

UV photoreactor or lamp (e.g., high-pressure mercury lamp with appropriate filters)

-

Stirring plate and stir bar

-

Analytical instruments (UV-Vis spectrophotometer, HPLC, NMR)

Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).[1] For quantitative analysis by HPLC, it is advisable to add a suitable internal standard at a known concentration.

-

Photolysis:

-

Transfer the solution to a quartz reaction vessel.

-

Place the vessel in the photoreactor at a fixed distance from the UV source. Common irradiation wavelengths for o-nitrobenzyl groups are in the range of 340-365 nm.[5][6]

-

Irradiate the solution while stirring. To monitor the reaction progress, withdraw aliquots at specific time intervals.

-

-

Analysis:

-

UV-Vis Spectroscopy: Monitor the reaction by observing the decrease in absorbance at the λmax of the starting material over time. This allows for the calculation of the percentage of photocleavage at each time point. The reaction often follows first-order kinetics.[1]

-

HPLC Analysis: A robust HPLC method is essential for quantitative monitoring.[2]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like trifluoroacetic acid) is typically used.

-

Detection: UV detector set to a wavelength where both the starting material and products can be observed.

-

-

NMR Spectroscopy: To confirm the identity of the photoproducts, irradiate a solution of the compound in a deuterated solvent (e.g., CD3CN) within an NMR tube and acquire spectra before and after irradiation.[1]

-

Caption: General experimental workflow for photocleavage studies.

References

Application Note: HPLC Analysis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-(Hydroxymethyl)-5-nitrophenyl)ethanol. The method is designed for the quantification and purity assessment of the compound in various sample matrices.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such non-volatile and thermally labile compounds. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A C18 reverse-phase column is recommended. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

-

Solvents: HPLC grade acetonitrile (ACN) and water are necessary.

-

Reagents: Phosphoric acid or formic acid may be used as a mobile phase modifier.

-